

Diethyl Sulfoxide: Application Notes and Protocols for Organic Synthesis

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Compound of Interest

Compound Name: Diethyl sulfoxide

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Introduction

Diethyl sulfoxide (DESO), with the formula $(C_2H_5)_2SO$, is a polar aprotic solvent that is structurally similar to the widely used dimethyl sulfoxide (DMSO).^[1] While less common than DMSO, DESO shares many of its characteristic solvent properties, making it a subject of interest in organic synthesis. This document provides an overview of the known properties of **diethyl sulfoxide** and explores its potential applications in organic reactions, drawing parallels with the well-established uses of DMSO. Due to the limited availability of specific experimental data for DESO, this guide will leverage the extensive research on DMSO to provide detailed protocols for key reaction types where a polar aprotic solvent is advantageous.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The following table summarizes the key properties of **diethyl sulfoxide**, with a comparison to dimethyl sulfoxide for reference.

Property	Diethyl Sulfoxide (DESO)	Dimethyl Sulfoxide (DMSO)	Reference(s)
Molecular Formula	C ₄ H ₁₀ OS	C ₂ H ₆ OS	[1][2]
Molar Mass	106.18 g/mol	78.13 g/mol	[1][2]
Appearance	Colorless viscous liquid	Colorless liquid	[1][3]
Density	1.066 g/cm ³	1.1004 g/cm ³	[1][3]
Melting Point	14 °C	19 °C	[1][3]
Boiling Point	Not available	189 °C	[3]
Flash Point	Not available	89 °C	[3]
Solubility in Water	Not available	Miscible	[3]
Hansen Solubility Parameters (MPa ^{1/2})			
δD (Dispersion)	Not available	18.4	[4][5]
δP (Polar)	Not available	16.4	[4][5]
δH (Hydrogen Bonding)	Not available	10.2	[4][5]

Applications in Organic Synthesis

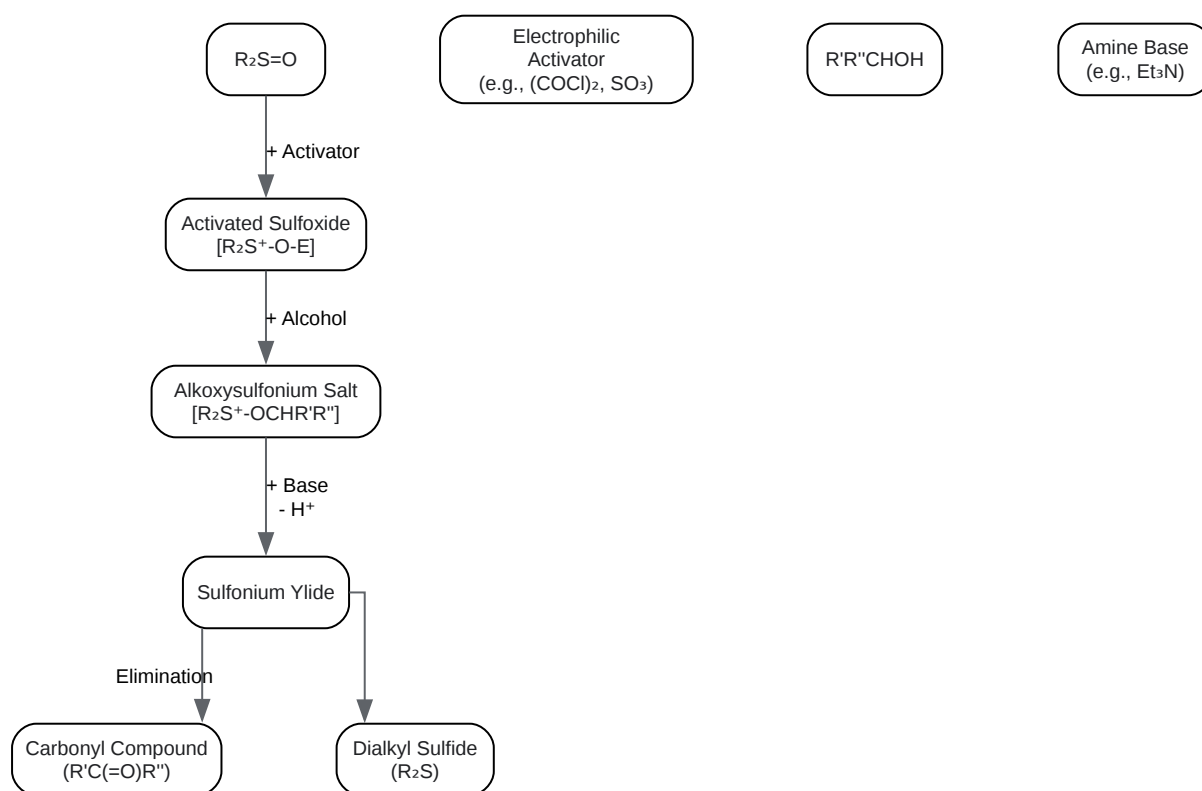
Given its nature as a polar aprotic solvent, **diethyl sulfoxide** is anticipated to be effective in reactions that are favored by such media. These solvents are characterized by their high polarity and lack of acidic protons. This combination allows them to dissolve a wide range of polar and nonpolar compounds and to solvate cations effectively while leaving anions relatively unsolvated and therefore more nucleophilic.

The following sections detail key applications where DMSO is a solvent of choice, and by extension, where DESO could potentially be employed.

Oxidation Reactions

Overview: Sulfoxide-mediated oxidations are mild and selective methods for converting primary and secondary alcohols to aldehydes and ketones, respectively. These reactions, such as the Swern, Pfitzner-Moffatt, and Corey-Kim oxidations, proceed through a common mechanism involving the activation of the sulfoxide with an electrophile, followed by reaction with the alcohol to form an alkoxysulfonium salt, which then undergoes base-promoted elimination to yield the carbonyl compound.[3][6][7]

Generic Reaction Pathway for Sulfoxide-Mediated Oxidation:



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Caption: General mechanism for sulfoxide-mediated alcohol oxidation.

Experimental Protocol: Swern Oxidation of a Primary Alcohol (using DMSO as the exemplar)

This protocol describes the oxidation of a generic primary alcohol to the corresponding aldehyde using a Swern oxidation.

Materials:

- Dimethyl sulfoxide (DMSO)
- Oxalyl chloride
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Primary alcohol
- Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
- Syringes
- Low-temperature thermometer

Procedure:

- Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
- Add anhydrous dichloromethane (DCM) to the flask and cool to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- To the cooled DCM, add oxalyl chloride dropwise via syringe.
- Slowly add a solution of DMSO in anhydrous DCM to the reaction mixture, maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. Stir for 15 minutes.
- Add a solution of the primary alcohol in anhydrous DCM dropwise, ensuring the temperature remains below $-65\text{ }^{\circ}\text{C}$. Stir for 30 minutes.
- Add triethylamine (Et_3N) dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at $-78\text{ }^{\circ}\text{C}$.

- Allow the reaction mixture to warm to room temperature.
- Quench the reaction by adding water.
- Extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
- Purify the product by flash column chromatography.

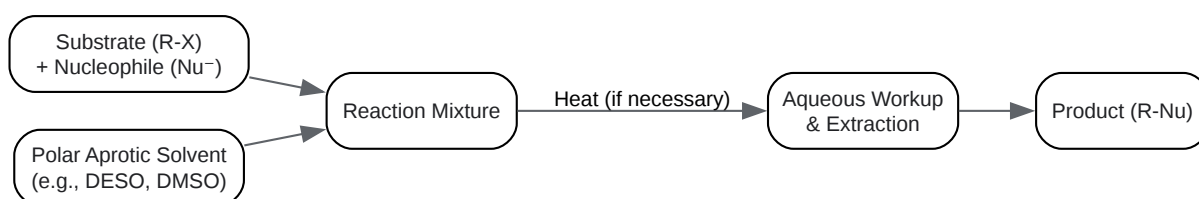
Note: When considering the use of DESO in a similar protocol, adjustments to reaction times and temperatures may be necessary due to its different physical properties.

Nucleophilic Substitution Reactions

Overview: Polar aprotic solvents like DMSO are known to significantly accelerate the rates of S_N2 reactions.[3][8] This is attributed to their ability to solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and therefore more reactive.

Finkelstein reactions, which involve the exchange of halides, are classic examples of reactions that benefit from these solvents.[3]

Workflow for a Generic S_N2 Reaction:



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Caption: General workflow for an S_N2 reaction in a polar aprotic solvent.

Experimental Protocol: Finkelstein Reaction (using DMSO as the exemplar)

This protocol describes the conversion of an alkyl chloride to an alkyl iodide.

Materials:

- Alkyl chloride
- Sodium iodide (NaI)
- Dimethyl sulfoxide (DMSO)
- Round-bottom flask with a magnetic stir bar and reflux condenser
- Heating mantle

Procedure:

- To a round-bottom flask, add the alkyl chloride and sodium iodide.
- Add DMSO as the solvent.
- Heat the reaction mixture with stirring to a temperature appropriate for the specific substrate (e.g., 50-80 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting alkyl iodide by distillation or column chromatography.

Elimination Reactions

Overview: DMSO can also serve as a solvent and a reagent in elimination reactions. For instance, it can mediate the reductive elimination of dihalides to form alkenes.^{[9][10][11][12]} The sulfoxide can act as both a nucleophile and a scavenger for the leaving group.

Experimental Protocol: Reductive Elimination of a Vicinal Dibromide (using DMSO as the exemplar)

This protocol is based on the reductive elimination of 3-aryl-2,3-dibromopropanoates to cinnamates.^{[9][10][12]}

Materials:

- 3-Aryl-2,3-dibromopropanoate
- Dimethyl sulfoxide (DMSO)
- Round-bottom flask with a magnetic stir bar
- Heating source

Procedure:

- In a round-bottom flask, dissolve the 3-aryl-2,3-dibromopropanoate in DMSO.
- Heat the reaction mixture with stirring. The optimal temperature will depend on the substrate.
- Monitor the reaction by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.
- If necessary, the product can be further purified by recrystallization or column chromatography.

Safety and Handling

Diethyl sulfoxide should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[13] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13] Store in a tightly sealed container in a cool, dry place away from ignition sources.[13]

Conclusion

While specific applications and detailed protocols for **diethyl sulfoxide** in organic synthesis are not as extensively documented as for its lower homolog, DMSO, its properties as a polar aprotic solvent suggest its potential utility in a variety of organic transformations. By understanding the principles behind reactions that are successful in DMSO, researchers can judiciously explore the use of DESO as an alternative solvent, particularly when different physical properties such as melting point or potential solubility characteristics are desired. The protocols provided herein for DMSO serve as a foundational guide for developing methodologies that could incorporate **diethyl sulfoxide**. As with any new procedure, careful optimization of reaction conditions would be essential.

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